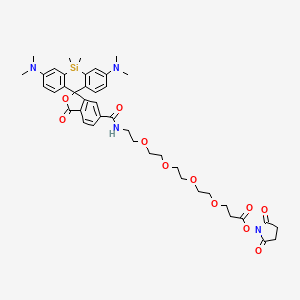

SiR-PEG4-NHS ester

Description

Contextualization within Modern Bioimaging and Labeling Strategies

Modern bioimaging and labeling strategies are foundational to understanding the intricate molecular processes within living systems. The ability to visualize and track specific biomolecules in real-time has been revolutionized by the development of advanced fluorescent probes. nih.gov These tools are essential for a wide array of research techniques, including fluorescence microscopy and super-resolution microscopy, which bypass the diffraction limit of light to reveal cellular structures at the molecular level. nih.gov A primary goal in this field is to observe biological phenomena without disturbing them, which necessitates probes that are not only bright and stable but also biocompatible. photonics.com Fluorescent labels that operate in the far-red and near-infrared (NIR) spectral regions are particularly sought after because they minimize autofluorescence from endogenous molecules like collagen and riboflavin, which typically emit light in the blue-to-green spectrum. jacksonimmuno.com This results in a higher signal-to-noise ratio, reduced phototoxicity, and deeper penetration into tissues, making them ideal for live-cell imaging. jacksonimmuno.combioengineer.orgnih.gov

Overview of SiR-PEG4-NHS Ester's Constituent Components and Their Strategic Integration

This compound is a state-of-the-art multifunctional probe designed for advanced bioconjugation and bioimaging. smolecule.com It is a carefully engineered compound that brings together three critical components: a silicon-rhodamine (SiR) fluorophore, a tetra-polyethylene glycol (PEG4) linker, and an N-hydroxysuccinimide (NHS) ester reactive group. smolecule.com This strategic combination yields a probe with excellent properties for labeling proteins and other biomolecules for high-resolution imaging. smolecule.com

The core of the probe's imaging capability lies in the Silicon Rhodamine (SiR) fluorophore. SiR dyes are a class of far-red fluorophores where the oxygen atom in the xanthene core of traditional rhodamines is replaced with a silicon atom. acs.orgacs.org This structural modification shifts the excitation and emission wavelengths into the far-red or near-infrared region (typically with excitation around 650 nm and emission around 670 nm), a spectral window that is optimal for live-cell imaging. cytoskeleton.comcytoskeleton.com The advantages of this far-red emission include minimal background autofluorescence from cells, reduced phototoxicity, and greater tissue penetration. jacksonimmuno.comnih.govrsc.org

A key feature of SiR dyes is the equilibrium between a non-fluorescent, cell-permeable spirolactone form and a highly fluorescent, zwitterionic open form. cytoskeleton.comcytoskeleton.com In aqueous environments, the equilibrium often favors the "off" state spirolactone, but upon binding to a target protein, it shifts to the fluorescent "on" state zwitterion. acs.orgcytoskeleton.com This fluorogenic behavior, where fluorescence is significantly enhanced upon target binding, provides a high signal-to-noise ratio and allows for imaging with minimal washing steps. acs.orgcytoskeleton.com The high photostability and brightness of SiR make it well-suited for demanding applications like super-resolution microscopy (e.g., STED) and long-term live-cell tracking. photonics.comcytoskeleton.comrsc.org

To attach the fluorophore to a target, this compound utilizes an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive functional groups widely used in bioconjugation for their ability to efficiently and specifically react with primary amines (-NH2). lumiprobe.comnih.gov These amine groups are readily available on proteins, located at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. papyrusbio.com The reaction between the NHS ester and an amine forms a stable and covalent amide bond under mild pH conditions (typically pH 7.2-9). papyrusbio.comacs.org This robust and specific chemical linkage ensures that the SiR fluorophore is permanently attached to the target molecule, enabling accurate tracking and visualization. papyrusbio.comspirochrome.com

Properties

Molecular Formula |

C42H52N4O11Si |

|---|---|

Molecular Weight |

817.0 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C42H52N4O11Si/c1-44(2)29-8-11-32-35(26-29)58(5,6)36-27-30(45(3)4)9-12-33(36)42(32)34-25-28(7-10-31(34)41(51)56-42)40(50)43-16-18-53-20-22-55-24-23-54-21-19-52-17-15-39(49)57-46-37(47)13-14-38(46)48/h7-12,25-27H,13-24H2,1-6H3,(H,43,50) |

InChI Key |

YGIKLMOBIXWEJT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C(=O)O3 |

Origin of Product |

United States |

Chemical Reactivity and Bioconjugation Mechanisms of Sir Peg4 Nhs Ester

Amine-Reactive Chemistry of N-Hydroxysuccinimide Esters

The cornerstone of SiR-PEG4-NHS ester's functionality lies in the reactivity of its NHS ester group. NHS esters are a class of reagents widely used for their ability to selectively react with primary amines, which are common in biomolecules like proteins and peptides. glenresearch.comcreative-proteomics.compapyrusbio.com This reactivity allows for the formation of stable covalent bonds, a process central to many bioconjugation techniques. glenresearch.comrsc.org

Reaction Kinetics and Amide Bond Formation with Primary Amines

The reaction between an NHS ester and a primary amine is a form of nucleophilic acyl substitution. creative-proteomics.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. glenresearch.commst.edu Subsequently, the N-hydroxysuccinimide group is eliminated as a leaving group, resulting in the formation of a highly stable amide bond. glenresearch.com

The kinetics of this reaction are influenced by several factors, most notably pH. The reaction is most efficient at a pH range of 7.2 to 9.0. thermofisher.comnih.gov Within this range, the primary amine groups are largely deprotonated and thus more nucleophilic, facilitating the attack on the ester. creative-proteomics.compapyrusbio.com Below this range, protonation of the amine reduces its nucleophilicity, slowing the reaction. Conversely, at higher pH levels, the rate of hydrolysis of the NHS ester itself increases, which competes with the desired amine reaction. thermofisher.com The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, highlighting the importance of controlled reaction conditions. thermofisher.com

The reaction can be summarized as follows: this compound + R-NH₂ → SiR-PEG4-NH-R + NHS Where R-NH₂ represents a biomolecule with a primary amine. smolecule.com

Selectivity Considerations for Amine-Containing Biomolecules

NHS esters exhibit a high degree of selectivity for primary aliphatic amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. glenresearch.comcreative-proteomics.com While reactions with other nucleophiles like hydroxyl groups (found in serine, threonine, and tyrosine) and sulfhydryl groups (in cysteine) can occur, the resulting ester and thioester bonds are significantly less stable than the amide bond formed with amines. glenresearch.comacs.orgstackexchange.com These less stable bonds are susceptible to hydrolysis or can be displaced by amines, ensuring that the primary amine conjugation is the predominant and most stable outcome. glenresearch.com

However, the abundance of lysine residues in a typical protein means that using NHS esters can lead to heterogeneous labeling, where multiple sites on a single protein are modified. nih.gov This can potentially impact the protein's structure and function. nih.gov The reaction's pH can be modulated to favor N-terminal labeling over lysine side chains to a certain extent, as the N-terminal α-amine generally has a lower pKa than the ε-amine of lysine. stackexchange.com

Byproducts and Their Impact on Conjugation Efficiency

The primary byproduct of the conjugation reaction is N-hydroxysuccinimide (NHS). glenresearch.comrsc.org NHS is a weak acid and is generally water-soluble, which can facilitate its removal during purification steps. glenresearch.comamerigoscientific.com

A significant competing reaction that impacts conjugation efficiency is the hydrolysis of the NHS ester in the presence of water. glenresearch.comthermofisher.com This reaction also produces the NHS byproduct, along with the original carboxylic acid form of the labeling reagent. schem.jp The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline. thermofisher.com To maximize conjugation efficiency, the concentration of the amine-containing biomolecule should be high enough to favor the amine reaction over hydrolysis. glenresearch.com Using a non-nucleophilic buffer is also crucial to avoid unwanted side reactions with the buffer components. glenresearch.com

Role of the PEG4 Linker in Bioconjugation Performance

The polyethylene (B3416737) glycol (PEG) linker is a critical component of the this compound, significantly influencing its performance in biological applications. PEG is a water-soluble, non-toxic, and biocompatible polymer. scbt.comaxispharm.com

Steric Hindrance Modulation and Accessibility of Target Molecules

The PEG linker acts as a flexible spacer arm between the SiR dye and the target biomolecule. scbt.com This spatial separation can be crucial for minimizing steric hindrance, which might otherwise interfere with the interaction between the labeled biomolecule and its binding partners. baseclick.euconju-probe.comcreative-biolabs.com For instance, if a labeled antibody needs to bind to its antigen, a bulky dye attached directly to the antibody could obstruct the binding site. The PEG4 linker provides sufficient distance and flexibility to reduce this interference. mdpi.comkoreascience.kr This enhanced accessibility can lead to more accurate and reliable results in applications such as fluorescence imaging and immunoassays. rndsystems.com Research has shown that the length of the PEG linker can critically affect the properties of the resulting conjugate, with longer linkers sometimes leading to improved performance. mdpi.comresearchgate.netbroadpharm.com

Strategies for Controlling Degree of Labeling (DOL) in Conjugates

The Degree of Labeling (DOL) refers to the average number of dye molecules conjugated to a single biomolecule. biotium.comabberior.rocks Controlling the DOL is critical because it can impact the conjugate's properties, including its fluorescence intensity, solubility, and biological activity. fluorofinder.comnih.gov Both under-labeling and over-labeling can be problematic. Over-labeling can lead to fluorescence quenching, decreased solubility, and potential loss of the biomolecule's function. fluorofinder.comnih.gov

Several strategies can be employed to control the DOL when using this compound:

Molar Ratio of Reactants: The most direct method to control the DOL is by adjusting the molar ratio of the this compound to the biomolecule in the reaction mixture. broadpharm.combiotium.com Using a higher molar excess of the dye will generally result in a higher DOL. broadpharm.com Empirical testing is often necessary to determine the optimal ratio for a specific protein and desired DOL. lumiprobe.comnih.gov

Reaction Time and Temperature: The duration and temperature of the conjugation reaction influence the extent of labeling. Shorter reaction times or lower temperatures will generally lead to a lower DOL. thermofisher.com Monitoring the reaction over time can help to achieve the desired endpoint.

Protein Concentration: The concentration of the biomolecule in the reaction solution can affect the labeling efficiency. biotium.com More dilute protein solutions may require a higher molar excess of the NHS ester to achieve the same DOL as a more concentrated solution due to the competing hydrolysis reaction. thermofisher.combiotium.com

pH Control: As discussed, pH is a critical factor. lumiprobe.comjyi.org Performing the reaction at the lower end of the optimal pH range (e.g., pH 7.2-7.5) can help to moderate the reaction rate and provide better control over the DOL. thermofisher.com This is because at a slightly lower pH, the reactivity of the amines is reduced, allowing for a more controlled labeling process.

Purification and Characterization: After the conjugation reaction, it is essential to purify the conjugate to remove any unreacted dye. atto-tec.com Techniques like gel filtration chromatography are commonly used for this purpose. atto-tec.com Following purification, the DOL should be determined. This is typically done using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at the dye's maximum absorption wavelength and at 280 nm (for the protein). biotium.comabberior.rocks

A summary of factors influencing the Degree of Labeling (DOL) is presented in the table below.

| Factor | Effect on DOL | Rationale |

| Molar Ratio (Dye:Protein) | Increasing the ratio generally increases DOL. broadpharm.com | A higher concentration of the dye drives the reaction towards more extensive labeling. |

| Reaction Time | Longer reaction times can increase DOL. thermofisher.com | Allows for more opportunities for the conjugation reaction to occur. |

| Temperature | Higher temperatures can increase the reaction rate and thus DOL. | Provides more kinetic energy for the reaction to proceed. |

| Protein Concentration | Higher protein concentration can lead to higher labeling efficiency and DOL. biotium.com | Favors the bimolecular reaction between the dye and protein over the hydrolysis of the NHS ester. |

| pH | Higher pH (within the optimal range of 7.2-9.0) generally increases the reaction rate and DOL. thermofisher.compapyrusbio.com | A higher pH leads to a greater proportion of deprotonated, more nucleophilic primary amines. lumiprobe.com |

By carefully manipulating these parameters, researchers can achieve a desired DOL, ensuring the optimal performance of the this compound conjugate in their specific application. For instance, a two-step labeling approach, where the protein is first activated with an azide-NHS ester followed by a click chemistry reaction with a tagged molecule, can offer more precise control over the DOL. nih.gov

Photophysical Principles and Fluorogenic Characteristics of Sir Based Probes

Near-Infrared (NIR) Fluorescence Properties of Silicon Rhodamines

Silicon-rhodamine (SiR) dyes represent a significant advancement in fluorescent probe technology, primarily due to their exceptional near-infrared (NIR) photophysical properties. nih.govnih.gov These characteristics make them highly suitable for advanced biological imaging applications. rsc.orgacs.org

Advantages for Deep-Tissue Imaging and Reduced Autofluorescence

The emission of light in the near-infrared spectrum (typically between 650 nm and 900 nm) by SiR-based probes offers substantial advantages for imaging biological specimens, particularly in deep tissues. rsc.orgacs.org Light in this wavelength range experiences less scattering and absorption by biological components like water, lipids, and hemoglobin. rsc.orgresearchgate.net This reduced attenuation allows for deeper penetration of both excitation and emission light, enabling clear visualization of structures deep within tissues. rsc.orgmdpi.comevidentscientific.com

A significant challenge in fluorescence microscopy is the intrinsic fluorescence of biological materials, known as autofluorescence, which often occurs at shorter wavelengths (e.g., in the blue and green spectral regions). cytoskeleton.com By operating in the far-red to NIR window, SiR probes minimize the contribution of this background noise, leading to a significantly higher signal-to-noise ratio and enhanced imaging sensitivity. mdpi.comevidentscientific.comcytoskeleton.com This characteristic is crucial for obtaining high-contrast images of specific targets within complex biological environments. advancedsciencenews.com

Spectral Compatibility with Common Microscopy Setups

SiR-based probes are spectrally compatible with standard microscopy equipment. For instance, SiR dyes can be effectively visualized using standard Cy5 filter sets, with optimal excitation and emission wavelengths around 650 nm and 670 nm, respectively. cytoskeleton.com Recommended filter configurations typically include an excitation filter of 630 ± 20 nm and an emission filter of 680 ± 20 nm. cytoskeleton.com This compatibility allows for their straightforward integration into existing imaging workflows without the need for specialized or custom optical components. spirochrome.com Furthermore, their distinct spectral properties, with absorption and emission maxima in the far-red to NIR region (640 nm to 680 nm), make them ideal candidates for multicolor imaging experiments, including two-color stimulated emission depletion (STED) microscopy, when paired with other fluorophores. nih.govnih.govrsc.org

Fluorogenic Mechanism of SiR Dyes

A key feature of SiR dyes is their fluorogenic nature, meaning they exhibit a significant increase in fluorescence upon binding to their target. spirochrome.comcytoskeleton.com This property is governed by a dynamic equilibrium between two distinct chemical states.

Equilibrium Between Non-Fluorescent (Spirolactone) and Fluorescent (Zwitterion) States

Rhodamine dyes, including SiR derivatives, exist in a dynamic equilibrium between a non-fluorescent, hydrophobic, and cell-permeable spirolactone form (the "off" state) and a fluorescent, hydrophilic zwitterionic form (the "on" state). cytoskeleton.combiorxiv.orgresearchgate.net In aqueous environments, the equilibrium of unbound SiR probes favors the closed, non-fluorescent spirolactone structure. cytoskeleton.comnih.gov This equilibrium can be influenced by the surrounding environment; for example, a decrease in the dielectric constant of the solvent can shift the equilibrium toward the non-fluorescent spirolactone state. acs.org

The ability to exist in these two states is a fundamental property of xanthene dyes and is crucial for their application as fluorogenic probes. acs.org The introduction of silicon into the xanthene core modifies this equilibrium, contributing to the unique properties of SiR dyes. acs.org

Fluorescence Amplification Upon Ligand Binding

When an SiR-based probe binds to its specific biological target, such as a protein or other biomolecule, the local environment around the dye molecule changes. biorxiv.org This interaction with the target protein stabilizes the open, fluorescent zwitterionic form, shifting the equilibrium away from the non-fluorescent spirolactone state. biorxiv.orgacs.org This shift results in a substantial increase in fluorescence intensity. biorxiv.org The magnitude of this fluorescence amplification can be significant, with reports of increases ranging from 4-fold to over 100-fold depending on the specific probe and its target. biorxiv.orgacs.orgresearchgate.net

Implications for High Signal-to-Noise Ratio Imaging

The fluorogenic mechanism of SiR dyes has profound implications for live-cell imaging. Because the unbound probes exist predominantly in a non-fluorescent state, there is minimal background fluorescence from the unbound dye population within the cell. cytoskeleton.com The fluorescence signal is primarily generated only from the probes that are bound to their intended targets. cytoskeleton.com This "turn-on" response upon binding leads to a very high signal-to-noise ratio, enabling the acquisition of high-contrast images with minimal background interference. cytoskeleton.comsmolecule.com This characteristic is particularly advantageous for no-wash imaging protocols and for visualizing dynamic cellular processes with high clarity. researchgate.net

Data Tables

Table 1: Photophysical Properties of Selected SiR Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| carboxy-SiR650 | ~650 | ~670 | 100,000 | 0.40 | cytoskeleton.comacs.org |

| carboxy-SiR700 | 690 | 715 | 100,000 | 0.13 | rsc.orgacs.org |

| SiR-OMe | ~650 | 670 | N/A | N/A | acs.org |

| OF650 | N/A | N/A | 125,500 | N/A | nih.gov |

Data presented is based on values reported in the specified literature and may vary depending on experimental conditions.

Table 2: Fluorescence Enhancement of SiR Probes Upon Target Binding

| Probe | Target | Fold Fluorescence Increase | Reference |

|---|---|---|---|

| carboxy-SiR700-based probes | Various | 4- to 21-fold | acs.org |

| 6-SiR-o-C9-CTX | Tubulin | 14.3-fold | biorxiv.org |

| SiR-tubulin | Microtubules | >10-fold | researchgate.net |

| SiR-actin | F-actin | >100-fold | researchgate.net |

The fluorescence enhancement is a key feature of the fluorogenic nature of SiR probes.

Synthesis and Functionalization Strategies for Sir Peg4 Nhs Ester and Derivatives

General Synthetic Pathways for SiR-PEG4-NHS Ester

The synthesis of this compound is a multi-step process that involves the construction of the core SiR fluorophore, preparation of the functionalized PEG linker, and subsequent coupling of these components. smolecule.com

Synthesis of Silicon Rhodamine Scaffold

The synthesis of the silicon rhodamine (SiR) scaffold is a key step that dictates the photophysical properties of the final probe. A general and efficient strategy involves the use of bis(2-bromophenyl)silane intermediates. acs.orgnih.gov This method allows for flexibility in the synthesis of various Si-fluoresceins and Si-rhodamines. acs.org

The process typically begins with a lithium-halogen exchange reaction on a dibromo scaffold, followed by reaction with dichlorosilanes to produce Si-leuco dyes. rsc.org These are then oxidized to yield the desired Si-rhodamine dyes. rsc.org This approach facilitates the introduction of diverse functionalities at the silicon bridge, which is a unique feature of Si-rhodamines compared to traditional rhodamine dyes. rsc.org For instance, the incorporation of azetidine (B1206935) donors in place of dimethylamine (B145610) groups has been shown to improve the quantum yield of the resulting dyes. rsc.org

An alternative strategy involves the reaction of bis(aryl)lithium or bis(aryl Grignard) intermediates, generated from the dibromide precursors, with electrophiles like anhydrides or esters to form the Si-xanthene core. acs.orgnih.gov This modular approach has significantly improved the accessibility of SiR dyes, which were previously hindered by challenging synthetic routes. acs.org

Preparation and Functionalization of PEG Linkers

Polyethylene (B3416737) glycol (PEG) linkers are incorporated into fluorescent probes to enhance their water solubility, biocompatibility, and reduce non-specific binding. smolecule.comresearchgate.net The preparation of a PEG4 linker functionalized with a terminal NHS ester is a crucial step for creating amine-reactive SiR probes.

The synthesis often starts with a heterobifunctional oligo(ethylene glycol) (OEG) derivative. nih.gov For example, a PEG linker can be synthesized with a terminal hydroxyl group that is subsequently activated. One method involves converting the hydroxyl group into a 4-nitrophenyl carbonate (PNPC) group, which can then react with the amine functionality of biomolecules. nih.gov

To create an NHS ester-terminated linker, a PEG molecule with a terminal carboxylic acid group is required. uc.pt This can be achieved by starting with a protected PEG derivative, such as Azido-PEG4-COOH, where the azide (B81097) serves as a masked amine or a handle for other modifications, and the carboxylic acid is available for activation. uc.pt The carboxylic acid is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the active NHS ester. thermofisher.com

Coupling Reactions to Form this compound

The final step in the synthesis of this compound is the covalent coupling of the SiR scaffold to the pre-functionalized PEG4-NHS ester linker. smolecule.com This typically involves forming a stable amide bond between a carboxylic acid group on the SiR dye and an amine group on the PEG linker, or vice versa.

If the SiR scaffold is synthesized with a free carboxylic acid handle, it can be activated to an NHS ester and then reacted with an amine-terminated PEG linker. d-nb.info Conversely, and more commonly for creating amine-reactive probes, a SiR derivative with a free amine can be reacted with a pre-activated PEG4-NHS ester linker.

The coupling reaction between an NHS ester and a primary amine is typically carried out in an aqueous buffer at a pH between 7 and 9, or in an organic solvent like dimethylformamide (DMF) if solubility is a concern. thermofisher.comneb.comreddit.com The reaction proceeds via nucleophilic attack of the primary amine on the activated carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com

Derivatization and Modular Synthesis of Custom SiR-PEG4 Probes

The modular nature of the this compound synthesis allows for the creation of a diverse range of custom probes with tailored functionalities. youtube.comresearchgate.net This is primarily achieved by introducing different reactive moieties, enabling applications in click chemistry and the construction of multifunctional conjugates.

Integration with Click Chemistry Moieties (e.g., Alkyne, DBCO, TCO)

"Click chemistry" provides a powerful set of bioorthogonal reactions for the specific and efficient labeling of biomolecules. By incorporating click chemistry handles into the SiR-PEG4 scaffold, researchers can create probes for a wide array of applications.

Alkyne: An alkyne group can be introduced into the SiR-PEG4 structure, often at the terminus of the PEG linker. This allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified biomolecules. conju-probe.commedchemexpress.com For example, a DBCO-PEG4-alkyne is a heterobifunctional linker that can be used to connect two different azide-containing molecules sequentially. conju-probe.com

DBCO (Dibenzocyclooctyne): DBCO is a cyclooctyne (B158145) derivative used in copper-free SPAAC reactions. ruixibiotech.com Its high reactivity and stability in aqueous environments make it ideal for live-cell imaging applications. conju-probe.com A SiR-PEG4-DBCO probe can be synthesized by reacting a SiR-PEG4-amine with a DBCO-NHS ester. ruixibiotech.comrsc.org

TCO (trans-Cyclooctene): TCO moieties react rapidly with tetrazines in inverse-electron-demand Diels-Alder (iEDDA) reactions, another type of bioorthogonal click chemistry. apexbt.combroadpharm.com SiR-PEG4-TCO probes can be prepared, for instance, by coupling a TCO-PEG4-NHS ester with an amine-functionalized SiR dye. lumiprobe.com

The following table summarizes some of the key click chemistry moieties and their reactive partners:

| Click Chemistry Moiety | Reactive Partner | Reaction Type | Key Features |

| Alkyne | Azide | CuAAC or SPAAC | Versatile, can be catalyzed or strain-promoted. |

| DBCO | Azide | SPAAC (copper-free) | High reactivity, ideal for live-cell applications. conju-probe.comrsc.org |

| TCO | Tetrazine | iEDDA | Extremely fast reaction kinetics. broadpharm.com |

Creation of Bi-functional and Multi-functional Conjugates

The modular synthesis approach extends to the creation of bi-functional and multi-functional probes, where the this compound is combined with other functional units. acs.orglumiprobe.com These conjugates can be designed to target specific cellular components, report on multiple biological events simultaneously, or carry a therapeutic payload.

The synthesis of such conjugates often involves the use of heterobifunctional linkers. For example, a linker containing both an NHS ester and a click chemistry handle (like DBCO or an azide) can be used. ruixibiotech.comlumiprobe.com The NHS ester end can be coupled to the SiR fluorophore, while the other end is available for conjugation to a targeting ligand, another dye, or a drug molecule. nih.gov

For instance, a bi-functional probe could consist of a SiR-PEG4 unit for imaging, a targeting moiety (e.g., a peptide or antibody fragment) to direct the probe to a specific receptor, and a third functional group for therapeutic intervention. The synthesis of such complex molecules relies on a carefully planned sequence of orthogonal coupling reactions to ensure that each component is added specifically and efficiently.

Synthesis of Analogue Probes for Specific Target Affinities

The utility of Silicon-rhodamine (SiR) as a far-red fluorophore is significantly enhanced by its conjugation to targeting moieties that confer specificity for distinct biomolecules within a cellular context. The this compound serves as a versatile platform for this purpose. The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive group, enabling straightforward conjugation to primary amines, such as the lysine (B10760008) residues found on the surface of proteins or amine-modified oligonucleotides. However, the generation of probes with novel target affinities often requires the synthesis of analogues where the NHS ester is either replaced by a different reactive group or the entire PEG4-NHS ester linker is substituted with a pre-functionalized targeting ligand.

The synthesis of these analogues typically begins with a common precursor, often a carboxylated version of the SiR fluorophore (SiR-COOH). From this key intermediate, various synthetic routes can be pursued:

Modification of the Reactive Group: While the NHS ester is ideal for targeting amines, other functional groups on biomolecules, such as thiols (cysteine residues), can be targeted by incorporating different reactive moieties. For instance, reacting SiR-COOH with an amine-containing maleimide (B117702) linker via amide bond formation yields a SiR-maleimide probe. This analogue can then selectively form a stable thioether bond with cysteine residues on a target protein, a strategy commonly employed for labeling proteins with unique, accessible cysteines.

Direct Conjugation of Targeting Ligands: For well-defined, small-molecule targeting ligands, a more direct synthetic approach is often employed. This involves creating an amide bond between the SiR-COOH precursor and an amine-functionalized targeting molecule. This strategy has been successfully used to create a suite of specific live-cell imaging probes. For example:

SiR-Actin: The F-actin probe is synthesized by conjugating SiR-COOH to an amino derivative of desbromo-jasplakinolide, a potent actin-stabilizing agent.

SiR-Tubulin: The microtubule probe is created by linking SiR-COOH to an amino derivative of the microtubule-stabilizing drug docetaxel.

SiR-DNA: A DNA-staining probe is generated by conjugating SiR-COOH to an amino derivative of bisbenzimide (Hoechst), a minor groove-binding DNA stain.

The table below summarizes the synthetic strategy for generating specific SiR-based analogue probes by modifying the targeting moiety.

Table 1: Examples of this compound Analogues for Targeted Imaging (This is an interactive data table. You can sort or filter the data by clicking on the column headers.)

| Analogue Probe Name | Targeting Moiety | Target Biomolecule | Primary Conjugation Chemistry |

| This compound | N-Hydroxysuccinimide | Primary Amines (e.g., Lysine) | Amine-reactive ester formation |

| SiR-Actin | Desbromo-jasplakinolide | Filamentous Actin (F-actin) | Amide bond formation |

| SiR-Tubulin | Docetaxel | Microtubules | Amide bond formation |

| SiR-DNA | Bisbenzimide (Hoechst) | DNA (AT-rich regions) | Amide bond formation |

| SiR-Maleimide | Maleimide | Thiols (e.g., Cysteine) | Thioether (Michael addition) |

Scalability Considerations in Probe Synthesis for Research Applications

The transition from small-scale, exploratory synthesis (milligram quantities) to larger-scale production (gram quantities) of this compound presents significant chemical and logistical challenges. While a milligram-scale synthesis is sufficient for initial validation in a single research lab, providing these critical reagents to the broader scientific community requires robust and scalable synthetic protocols. Key considerations in this scale-up process include purification methods, reagent costs, reaction optimization, and maintaining batch-to-batch consistency.

Purification: At the milligram scale, purification is almost exclusively performed using preparative or semi-preparative RP-HPLC. This technique offers unparalleled resolution, ensuring the exceptionally high purity (>95%) required for sensitive biological imaging applications. However, RP-HPLC is not economically or practically viable for large-scale production due to its high solvent consumption, low throughput, and significant equipment costs. For gram-scale synthesis, alternative purification strategies must be developed. These include:

Normal-phase column chromatography: A more traditional, cost-effective method suitable for separating compounds of differing polarity.

Crystallization/Recrystallization: If the final product or a key intermediate can be induced to form a stable crystalline solid, this method can yield very high-purity material in a highly scalable manner.

Reagent Sourcing and Cost: The multi-step synthesis of the SiR fluorophore core involves specialized reagents and precursors that can be expensive and may not be readily available in bulk quantities. Scaling up requires establishing a reliable supply chain for these starting materials. The cost per gram of the final product is heavily influenced by the cost and availability of these early-stage intermediates.

Reaction Conditions: A chemical reaction that performs well in a 50 mL round-bottom flask may behave differently in a 5 L reactor. Issues related to heat transfer, efficient mixing, and precise temperature control become paramount at a larger scale. Exothermic reactions that are easily managed in small volumes can pose significant safety and yield-reduction risks if not properly controlled in a large reactor. Consequently, reaction parameters such as solvent volumes, addition rates of reagents, and reaction times must be re-optimized for the target scale.

Yield and Purity Consistency: Ensuring high yield and consistent purity across different large-scale batches is critical for a commercial or widely distributed research reagent. This requires the implementation of stringent quality control measures at multiple stages of the synthesis. Analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are used to verify the identity and purity of intermediates and the final this compound product.

The following table outlines the primary differences and challenges encountered when scaling the synthesis of this compound.

Table 2: Key Considerations for Scaling this compound Synthesis (This is an interactive data table. You can sort or filter the data by clicking on the column headers.)

| Parameter | Small-Scale Synthesis (mg) | Large-Scale Synthesis (g) | Challenges & Mitigation Strategies |

| Primary Purification | Reverse-Phase HPLC | Column Chromatography, Crystallization | Developing non-HPLC methods that maintain high purity; may require multi-step purification. |

| Typical Yield | 10-40% (final step) | 5-30% (final step) | Yield often decreases on scale-up; requires re-optimization of reaction conditions (temperature, concentration). |

| Reagent Sourcing | Laboratory chemical suppliers | Bulk chemical manufacturers | Supply chain validation; negotiation of bulk pricing; ensuring consistent quality of starting materials. |

| Reaction Control | Simple heating/cooling baths | Jacketed reactors, overhead stirrers | Managing exotherms; ensuring homogeneous mixing to avoid side reactions and localized overheating. |

| Quality Control | HPLC, Mass Spectrometry | HPLC, MS, NMR, Elemental Analysis | Implementing rigorous in-process controls and final product release specifications to ensure batch-to-batch consistency. |

Advanced Research Applications of Sir Peg4 Nhs Ester

Biomolecule Labeling and Probe Design for Cellular and Molecular Research

The versatility of SiR-PEG4-NHS ester has led to its widespread adoption in the labeling of various biomolecules, facilitating the design of sophisticated probes for cellular and molecular investigations. Its application spans the modification of proteins, peptides, and nucleic acids, enabling researchers to explore their structure, function, and dynamics within the cellular environment.

The reaction of the NHS ester group of this compound with primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues, forms a stable amide bond. This straightforward and efficient conjugation chemistry is a cornerstone of its utility in protein and peptide labeling. The reaction is typically carried out in a buffer with a slightly alkaline pH (around 8.3-8.5) to ensure the deprotonation of the primary amines, making them nucleophilic and reactive towards the NHS ester. lumiprobe.com

| Property | Description | Reference |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | smolecule.com |

| Target Functional Group | Primary amines (-NH2) | lumiprobe.com |

| Resulting Bond | Stable amide bond | smolecule.com |

| Optimal Reaction pH | 8.3-8.5 | lumiprobe.com |

The specific and high-affinity binding of antibodies to their target antigens makes them invaluable tools in biological research. Covalent labeling of antibodies with fluorescent dyes like this compound enables the visualization and quantification of target molecules in techniques such as immunofluorescence microscopy and flow cytometry. nih.govresearchgate.net The NHS ester chemistry allows for the direct conjugation of the SiR-PEG4 moiety to primary amines present on the antibody, most commonly the lysine residues. broadpharm.com The degree of labeling can be controlled by adjusting the molar ratio of the dye to the antibody. furthlab.xyz

The resulting fluorescently labeled antibodies retain their antigen-binding specificity and can be used as probes in a variety of research assays. researchgate.net The near-infrared emission of the SiR dye is particularly advantageous for in vivo imaging and deep-tissue microscopy due to reduced light scattering and lower autofluorescence from biological samples. smolecule.com

| Application | Description | Key Advantages of this compound |

| Immunofluorescence | Visualization of specific proteins or other antigens within cells and tissues. | High brightness and photostability for clear imaging. NIR emission for reduced background. |

| Flow Cytometry | Quantification of cell populations based on the expression of specific surface or intracellular markers. | Bright fluorescence for robust signal detection. |

| Western Blotting | Detection of specific proteins in a complex mixture following gel electrophoresis and transfer to a membrane. | High sensitivity for the detection of low-abundance proteins. |

Understanding the interactions between ligands and their receptors is fundamental to cell biology and pharmacology. By conjugating this compound to a specific ligand, researchers can create a fluorescent probe to visualize and track receptor binding and trafficking. nih.gov The labeling process follows the same principle of reacting the NHS ester with primary amines on the ligand molecule. The resulting fluorescent ligand can be used in various assays to study receptor localization, internalization, and dynamics in living cells. The high signal-to-noise ratio of the SiR fluorophore allows for sensitive detection of the ligand-receptor complexes.

While NHS esters can react with multiple lysine residues on a protein, leading to heterogeneous labeling, specific conditions can be employed to achieve selective labeling of the N-terminal α-amine. nih.gov The pKa of the N-terminal α-amine is generally lower than that of the ε-amine of lysine residues. By carefully controlling the reaction pH, it is possible to preferentially label the N-terminus. mdpi.com

More advanced strategies involve a two-step, one-pot method where the this compound is first converted to a more chemoselective thioester. This in situ generated thioester then reacts specifically with a protein engineered to have an N-terminal cysteine, resulting in a stable amide bond at the N-terminus. nih.gov This site-specific labeling is crucial for studies where the modification of lysine residues could interfere with protein function or for applications requiring a homogeneously labeled protein population.

The labeling of oligonucleotides and nucleic acids with fluorescent dyes is essential for a wide range of molecular biology techniques. This compound can be used to label amino-modified oligonucleotides, where a primary amine group is introduced at a specific position, typically the 5' or 3' end, during synthesis. sigmaaldrich.comsigmaaldrich.com The NHS ester of the dye reacts with this engineered amine to form a stable conjugate. sigmaaldrich.com

| Component | Role in Labeling |

| This compound | Provides the fluorescent signal and the reactive group for conjugation. |

| Amino-modified oligonucleotide | The nucleic acid to be labeled, containing a primary amine for reaction. |

| Bicarbonate buffer (pH 7.5-8.0) | Provides the optimal pH environment for the conjugation reaction. aatbio.com |

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are implicated in various important biological processes, including gene regulation and telomere maintenance, making them attractive targets for therapeutic intervention. nih.gov Fluorescently labeled oligonucleotides can be designed to specifically bind to and report on the presence and conformation of G-quadruplexes. nih.gov

By conjugating this compound to an oligonucleotide probe that recognizes a specific G-quadruplex-forming sequence, researchers can visualize these structures within the cellular context. The fluorescence properties of the SiR dye can be sensitive to the local environment, potentially providing information about the binding event and the structure of the G-quadruplex. nih.gov This approach enables the study of G-quadruplex dynamics and their interactions with other cellular components.

Oligonucleotide and Nucleic Acid Labeling

Labeling for Localization and Dynamics Studies

The primary utility of this compound lies in its ability to be covalently attached to proteins and other amine-containing molecules. The NHS ester group reacts specifically with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This straightforward and efficient labeling strategy allows researchers to tag their protein of interest with a bright and photostable fluorophore, facilitating its detection and tracking within the complex environment of a living cell.

Once labeled, the localization of the target protein can be determined with high spatial resolution using fluorescence microscopy. This has been instrumental in mapping the subcellular distribution of proteins and understanding how their localization changes in response to various stimuli or cellular events. Furthermore, the dynamic behavior of these labeled proteins can be observed in real-time, providing insights into processes such as protein trafficking, diffusion, and interactions with other cellular components.

Small Molecule Conjugation for Targeted Research

Beyond protein labeling, the reactivity of the NHS ester group makes this compound an ideal candidate for conjugation to small molecules. This allows for the creation of highly specific fluorescent probes for targeted research applications. By attaching the SiR dye to a small molecule with a known biological target, researchers can visualize the distribution and dynamics of that target within cells.

For instance, a small molecule inhibitor of a specific enzyme can be conjugated to this compound. The resulting fluorescent probe can then be used to track the inhibitor as it enters the cell and binds to its target enzyme. This approach not only confirms the cellular uptake and target engagement of the small molecule but also enables the study of the enzyme's localization and behavior in its native environment. This strategy has been applied in the development of targeted drug delivery systems and in diagnostic assays where fluorescent detection is required.

An example of this application is the conjugation of this compound to ligands that target specific cell surface receptors. This allows for the visualization and tracking of these receptors on the surface of living cells, providing valuable information about receptor trafficking, internalization, and signaling.

Development of Novel Fluorescent Probes for Cellular Targets (e.g., Actin, Tubulin)

A significant advancement enabled by SiR chemistry is the development of fluorogenic probes for specific cellular structures, most notably the cytoskeleton. By conjugating the SiR dye to molecules that bind to actin filaments and microtubules, researchers have created powerful tools for live-cell imaging of these dynamic structures. mpg.de

For example, SiR-actin is a probe generated by conjugating SiR to a derivative of jasplakinolide, a potent F-actin stabilizing agent. Similarly, SiR-tubulin is created by linking SiR to the microtubule-stabilizing drug docetaxel. A key feature of these probes is their fluorogenic nature; they exhibit a significant increase in fluorescence intensity upon binding to their respective targets. mpg.de This property minimizes background fluorescence from unbound probes, resulting in high-contrast images of the cytoskeleton in living cells without the need for washing steps. mpg.de

These probes have been instrumental in studying the intricate dynamics of the cytoskeleton during various cellular processes, including cell division, migration, and morphological changes. The development of SiR-actin and SiR-tubulin showcases the potential of using this compound as a scaffold for creating novel, high-performance fluorescent probes for a wide range of cellular targets.

| Probe Name | Targeting Ligand | Cellular Target | Key Feature |

| SiR-actin | Jasplakinolide derivative | F-actin | Fluorogenic, no-wash imaging |

| SiR-tubulin | Docetaxel | Microtubules | Fluorogenic, no-wash imaging |

Applications in Advanced Microscopy and Imaging Technologies

The exceptional photophysical properties of the SiR dye, including its far-red excitation and emission wavelengths, high brightness, and photostability, make this compound and its derivatives particularly well-suited for advanced microscopy techniques. These properties minimize phototoxicity and cellular autofluorescence, enabling long-term imaging of sensitive biological processes.

Live-Cell Imaging and Real-Time Tracking of Biomolecules

The ability to perform long-term, real-time imaging in living cells is a cornerstone of modern cell biology. This compound-based probes excel in this area, allowing researchers to track the movement and interactions of labeled biomolecules with high temporal and spatial resolution.

Visualization of Cellular Structures and Processes

The development of probes like SiR-actin and SiR-tubulin has revolutionized the visualization of the cytoskeleton in live cells. mpg.de Researchers can now observe the dynamic reorganization of actin filaments and microtubules during complex cellular events such as mitosis and cytokinesis with unprecedented clarity. mpg.de The minimal toxicity of these probes at the concentrations used for imaging ensures that the observed cellular processes are not perturbed by the imaging agent itself. mpg.de

The use of SiR-based probes extends beyond the cytoskeleton. By conjugating this compound to other targeting moieties, probes for other cellular organelles and structures can be and have been developed, providing a comprehensive toolkit for live-cell imaging.

Dynamics of Protein Interactions and Localization

Understanding the dynamic interactions between proteins is crucial for deciphering cellular signaling pathways and regulatory networks. By labeling different proteins with spectrally distinct fluorophores, one of which can be a SiR-based probe, researchers can use techniques like Förster Resonance Energy Transfer (FRET) to study protein-protein interactions in living cells.

Furthermore, single-molecule tracking experiments, where the movement of individual protein molecules labeled with this compound is followed over time, can provide quantitative information about their diffusion dynamics and transient interactions. These studies have revealed insights into the organization and functioning of molecular complexes within the cell. The high photon output of the SiR dye is particularly advantageous for single-molecule imaging, as it allows for precise localization of individual molecules.

Recent studies have utilized NHS-ester-based amine crosslinking of fluorescent dyes to achieve rapid, high-density labeling of cell surface proteins, enabling the visualization of previously elusive membrane topology and cell-cell interactions. nih.gov Live imaging has revealed transient membrane protein accumulation at cell-cell contacts and bidirectional migration patterns guided by membrane fibers. nih.gov

Below is a table summarizing quantitative data from studies utilizing SiR-based probes for live-cell imaging of cytoskeletal dynamics.

| Parameter | Cell Type | Probe and Concentration | Observation |

| Mitotic Duration | HeLa cells expressing H2B-mRFP | 100 nM SiR-tubulin | Little effect on mitotic duration from prometaphase to anaphase. mpg.de |

| Cell Proliferation | HeLa cells | >100 nM SiR-actin | Reduced cell proliferation rates. mpg.de |

| Cytokinesis | HeLa cells | 100 nM SiR-actin | Normal appearance of the cleavage furrow in 99% of cells. mpg.de |

| Microtubule Recovery | iPSC-derived neurons | SiR-Tubulin | Polymerized status recovered 45 minutes after nocodazole (B1683961) treatment. nih.gov |

| Actin Filament Recovery | Proliferating iPSCs | SiR-Actin | Polymerized status recovered 45 minutes after cytochalasin D treatment. nih.gov |

Super-Resolution Microscopy (STED, SIM) Capabilities

This compound is particularly well-suited for super-resolution microscopy (SRM), a collection of techniques that bypass the diffraction limit of light to achieve nanoscale resolution. cytoskeleton.com Its compatibility with methods like Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM) stems from its high photostability, brightness, and far-red emission spectrum, which minimizes background autofluorescence from the cellular environment. spirochrome.comcytoskeleton.com In STED microscopy, a depletion laser is used to narrow the fluorescence emission point, achieving resolutions significantly better than conventional confocal microscopy. cytoskeleton.comnih.gov SIM, a wide-field technique, utilizes patterned illumination and computational reconstruction to double the spatial resolution, and is well-suited for live-cell imaging. nih.govwileyindustrynews.com

The ability to conjugate this compound to specific targeting moieties, such as antibodies, allows researchers to label and visualize their proteins of interest with high precision and clarity using these powerful imaging modalities. cytoskeleton.comspirochrome.com

The combination of SiR-based probes and super-resolution techniques has enabled unprecedented visualization of the fine architecture of cells. cytoskeleton.com By using this compound to create custom probes, researchers can achieve nanometer-scale resolution of a wide array of subcellular structures in living cells.

For instance, STED microscopy with SiR-conjugated probes has successfully resolved:

Cytoskeletal Filaments : The diameter of individual microtubules in living human fibroblasts has been measured at approximately 40 nm. wiley.com In live neurons, STED imaging of SiR-labeled actin revealed periodic, ring-shaped structures with a spacing of about 180 nm. cytoskeleton.comwiley.com

Centrosomes : The 9-fold symmetry of the centriole, a core component of the centrosome, has been clearly visualized in living cells, with STED resolving the ring-like structure at a diameter of 176 nm. wiley.com

Plasma Membrane Dynamics : Long-term STED imaging of the plasma membrane using SiR-based probes has allowed for the visualization of dynamic filopodia in HeLa cells and contact-mediated events in primary neurons with a resolution of ~90 nm. nih.gov

| Subcellular Structure | Cell Type | Achieved Resolution/Measurement | Reference |

|---|---|---|---|

| Microtubules | Human Fibroblasts | ~40 nm diameter | wiley.com |

| Actin Rings (in axons) | Rat Hippocampal Neurons | ~180 nm periodicity | cytoskeleton.comwiley.com |

| Centrioles | Human Fibroblasts | 176 nm diameter ring | wiley.com |

| Plasma Membrane (Filopodia) | Mouse Hippocampal Neurons | ~90 nm resolution | nih.gov |

By enabling the visualization of subcellular structures at the nanoscale, this compound facilitates the quantitative physical characterization of these components within the dynamic context of a living cell. cytoskeleton.com High-resolution imaging provides precise data on the size, shape, distribution, and organization of organelles and protein complexes.

Researchers can track changes in these physical parameters over time in response to cellular processes or external stimuli. For example, the high resolution afforded by STED microscopy allows for the detailed observation of microtubule dynamics and organization, which is crucial for understanding processes like cell division and intracellular transport. cytoskeleton.comwiley.com The ability to perform this analysis in live cells is a significant advantage, as it avoids artifacts that can be introduced during chemical fixation. cytoskeleton.com This capability transforms the microscope from a purely observational tool into a quantitative one for measuring the physical properties of cellular machinery.

Single-Molecule Fluorescence Imaging in Living Systems

Single-molecule fluorescence imaging is a powerful technique for studying the behavior of individual biomolecules in their native cellular environment, free from the averaging effects of ensemble measurements. nih.govoup.com The success of these experiments hinges on the quality of the fluorescent probe. The SiR fluorophore is an excellent candidate for single-molecule studies due to its high brightness and photostability, which allows for the detection and tracking of individual molecules for extended periods. nih.govnih.gov this compound provides the means to attach this high-performance dye to a specific protein of interest, enabling its movements and interactions to be monitored one molecule at a time. nih.govnwciowa.edu

Labeling a protein with a single molecule of this compound allows researchers to directly observe its activity within a living cell. nih.gov By tracking the position of the fluorescent spot over time, it is possible to witness discrete molecular events in real time. nwciowa.edu These events can include:

Binding and Dissociation : Observing a molecule transition from a mobile to a stationary state can indicate its binding to a larger, less mobile structure, such as a receptor complex or a cytoskeletal filament. The reverse process, dissociation, can also be directly visualized.

Conformational Changes : While direct imaging of a protein's shape change is often beyond optical resolution, associated changes in fluorescence properties or interactions with other molecules can serve as a proxy for conformational shifts.

Translocation : The movement of single molecules between different cellular compartments, such as the transport of a transcription factor into the nucleus, can be tracked with high precision.

This ability to see individual molecular behaviors provides a level of mechanistic insight that is unattainable with traditional, ensemble-averaged methods. researchgate.netscilit.com

Single-molecule tracking (SMT) experiments provide a wealth of quantitative data about molecular dynamics. oup.comnih.gov By analyzing the trajectories of many individual molecules labeled with this compound, researchers can build a detailed picture of the kinetic and biophysical properties of a protein in its native environment. researchgate.netnih.gov

Common analytical methods include:

Mean Square Displacement (MSD) Analysis : This method analyzes a molecule's trajectory to determine its mode of motion (e.g., free diffusion, confined diffusion, or active transport) and to calculate its diffusion coefficient (D). researchgate.net

Jump Distance (JD) Analysis : By analyzing the distribution of distances a molecule travels between frames, this approach can distinguish between different populations of molecules with varying mobilities, such as a fast-diffusing fraction and an immobile, bound fraction. nih.gov

| Parameter | Description | Method of Analysis |

|---|---|---|

| Diffusion Coefficient (D) | A measure of a molecule's mobility. | MSD Analysis, JD Analysis |

| Binding/Dissociation Rates (k_on, k_off) | The rates at which molecules bind to and unbind from their targets. | Analysis of trajectory dwell times. |

| Mobile vs. Immobile Fractions | The proportion of molecules that are freely diffusing versus those that are bound or confined. | JD Analysis, HMM |

| Residence Time | The duration a molecule remains bound to a specific site. | Analysis of immobile trajectory segments. |

This quantitative information is critical for building accurate models of cellular processes, from signal transduction pathways to the organization of the cellular architecture.

Functionalization in Materials Science and Nanotechnology Research

The utility of this compound extends beyond biological imaging into the realms of materials science and nanotechnology. The core of this versatility lies in the NHS ester functional group, which provides a robust method for covalently attaching the high-performance SiR dye to a wide range of materials. nih.gov Any material or nanoparticle that has been surface-functionalized with primary or secondary amine groups can serve as a substrate for labeling with this compound. mdpi.com

This capability allows for the creation of fluorescent nanomaterials with tailored properties. For example, silica (B1680970) nanoparticles, quantum dots, or polymer scaffolds can be rendered fluorescent in the far-red spectrum. These fluorescently-tagged materials can be used as:

Probes and Sensors : The fluorescence of the SiR dye can be sensitive to its local environment, allowing the functionalized material to act as a sensor for properties like pH, polarity, or the presence of specific analytes.

Tracers in Complex Systems : Amine-functionalized nanoparticles labeled with this compound can be used to track material flow in microfluidic devices or to study the distribution and fate of nanomaterials in environmental or biological systems. mdpi.com

Components for Advanced Imaging : Materials functionalized with SiR can be used as stable, bright fiducial markers for calibrating and aligning complex imaging systems, including super-resolution microscopes.

The covalent linkage formed by the NHS ester reaction ensures that the dye remains firmly attached to the material, preventing leaching and ensuring a stable fluorescent signal, which is critical for long-term or quantitative studies. nih.govmdpi.com

Surface Modification of Nanoparticles and Biomaterials

The surface properties of nanoparticles and biomaterials are critical determinants of their interaction with biological systems. Surface modification is, therefore, a key strategy to modulate these interactions for specific applications. The use of molecules like this compound allows for the dual functionalization of surfaces with a fluorescent reporter and a biocompatibilizing agent.

Improving Biocompatibility and Reducing Non-Specific Interactions

Covalent Immobilization of Biomolecules onto Polymer Surfaces

The NHS ester group of this compound provides a robust method for the covalent immobilization of biomolecules, such as proteins and antibodies, onto polymer surfaces that have been functionalized with primary amines. This covalent attachment is significantly more stable than passive adsorption, preventing the leaching of immobilized biomolecules and ensuring the long-term functionality of the surface. This technique is pivotal in the development of biosensors, targeted drug delivery systems, and biocompatible implants. The reaction between the NHS ester and a primary amine results in the formation of a stable amide bond. While the literature contains numerous examples of using NHS esters for protein immobilization, specific data on the efficiency and stability of immobilization using this compound on various polymer surfaces would be beneficial for optimizing these applications.

Development of Fluorescent Nanomaterials for Sensing and Diagnostics Research

Fluorescent nanomaterials are at the forefront of innovation in biosensing and diagnostics due to their high sensitivity, photostability, and tunable optical properties. The functionalization of these nanomaterials with specific recognition elements and fluorophores is key to their application. This compound can be utilized to covalently attach the SiR dye to the surface of various nanoparticles, such as silica or polymer-based nanoparticles, that have been amine-functionalized. This process yields fluorescently labeled nanomaterials that can be further conjugated with antibodies or other targeting ligands for the specific detection of biomarkers. The near-infrared fluorescence of the SiR dye is particularly advantageous for biological sensing as it minimizes background autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio.

Applications in Chemical Biology and Mechanistic Pathway Studies

The ability to visualize and track biomolecules in living cells is fundamental to understanding complex biological processes. This compound serves as a powerful tool for these investigations by enabling the fluorescent labeling of specific proteins and other amine-containing molecules.

Investigating Protein-Protein Interactions and Complexes

Understanding the intricate network of protein-protein interactions is essential for elucidating cellular function. Fluorescent labeling of proteins with probes like this compound allows for the visualization and tracking of these interactions in real-time within living cells. smolecule.com By labeling a protein of interest, researchers can observe its localization, trafficking, and co-localization with other proteins, providing insights into the formation and dynamics of protein complexes. The brightness and photostability of the SiR dye are particularly well-suited for advanced imaging techniques such as single-molecule tracking and super-resolution microscopy, which can reveal the stoichiometry and dynamics of protein interactions with high precision.

Probing Cellular Signaling Pathways and Metabolic Processes

Cellular signaling pathways and metabolic processes involve a complex cascade of molecular events. Fluorescently labeling key proteins or metabolites within these pathways can provide a dynamic view of their activity. This compound can be used to label specific proteins involved in a signaling cascade, allowing for the visualization of their activation, translocation, and downstream effects. In the context of metabolic processes, while direct labeling of metabolites with an NHS ester is less common, this compound can be used to label enzymes or transporter proteins involved in metabolic pathways, providing a means to study their function and regulation in living cells.

Mechanistic Studies of Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target. Fluorescently labeling PROTACs with reagents like this compound allows for detailed investigation into the mechanism of action of these degraders.

Role of PEG Linkers in PROTAC Design

The inclusion of a PEG4 linker in this compound, and by extension in fluorescently labeled PROTACs, offers several benefits:

Enhanced Solubility: PEG chains are hydrophilic, which can improve the aqueous solubility of often hydrophobic PROTAC molecules. This is critical for their handling in biological assays and for their potential development as therapeutic agents.

Increased Flexibility: The flexibility of the PEG linker can provide the necessary conformational freedom for the two ligands of the PROTAC to simultaneously and optimally engage their respective protein targets, thereby facilitating the formation of a productive ternary complex.

Reduced Steric Hindrance: The length of the PEG4 spacer helps to minimize steric clashes between the target protein and the E3 ligase, which is essential for the assembly of the ternary complex.

The length of the PEG linker is a parameter that is often optimized in PROTAC development to achieve the desired degradation efficiency.

Strategies for Constructing PROTACs via NHS Ester Chemistry

The N-hydroxysuccinimide (NHS) ester moiety of this compound is a reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues on a protein or a primary amine deliberately incorporated into a synthetic molecule. This reactivity is harnessed to construct fluorescently labeled PROTACs.

A common strategy involves a modular approach where the three components of the PROTAC (target ligand, E3 ligase ligand, and linker) are synthesized separately and then conjugated. To create a fluorescent PROTAC using this compound, one of the PROTAC components, typically the E3 ligase ligand or a linker building block, is designed to have a free primary amine. This amine-functionalized molecule can then be reacted with this compound to attach the fluorescent tag.

The general reaction scheme is as follows:

Amine-functionalized PROTAC component + this compound → SiR-labeled PROTAC component + N-hydroxysuccinimide

This labeled component is then used in the subsequent steps to assemble the final fluorescent PROTAC. The resulting fluorescent PROTAC can be used in various assays to study its binding to the target protein and the E3 ligase, and to visualize its localization and dynamics within living cells.

Development of Research Tools for Drug Discovery (Focus on labeling/probe, not drug action)

Beyond its application in studying PROTACs, this compound serves as a versatile tool for developing fluorescent probes for broader drug discovery applications. The ability to fluorescently label proteins and other biomolecules with high specificity is fundamental to many modern drug discovery assays.

The SiR fluorophore is particularly advantageous for these applications due to its near-infrared excitation and emission profiles, which minimize background fluorescence from cellular components, leading to a higher signal-to-noise ratio. The PEG4 linker enhances the biocompatibility and solubility of the resulting probes.

Applications of this compound in Developing Research Tools:

| Application Area | Description of Use | Example Assay Format |

| Target Engagement Studies | Labeling a drug candidate or a known ligand to directly visualize its binding to a target protein within cells or in biochemical assays. | Live-cell imaging, Fluorescence Polarization (FP) |

| High-Throughput Screening (HTS) | Developing fluorescently labeled substrates or binding partners for enzymatic or protein-protein interaction assays to screen for inhibitors. | Fluorescence Resonance Energy Transfer (FRET), TR-FRET |

| Protein Trafficking and Localization | Labeling a protein of interest to study its subcellular localization and how it is affected by potential drug candidates. | Confocal Microscopy, Super-resolution Microscopy |

| Antibody-Drug Conjugate (ADC) Research | Attaching the SiR dye to antibodies to track their binding to cell surface receptors and subsequent internalization. | Flow Cytometry, High-Content Imaging |

While specific published data detailing the use of this compound in extensive drug discovery campaigns is proprietary or not yet widely available, the principles of its application are well-established. For instance, in a hypothetical Fluorescence Polarization (FP) assay to screen for inhibitors of a protein-protein interaction (PPI), a small protein or peptide involved in the interaction could be labeled with this compound. The binding of this fluorescent probe to its larger protein partner would result in a high FP signal. Small molecule inhibitors that disrupt this interaction would cause the dissociation of the complex, leading to a decrease in the FP signal.

Hypothetical Fluorescence Polarization Assay Data:

| Compound | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |

| No Inhibitor | - | 350 | 0 |

| Inhibitor A | 1 | 275 | 21.4 |

| Inhibitor A | 10 | 150 | 57.1 |

| Inhibitor A | 100 | 50 | 85.7 |

| Inhibitor B | 1 | 340 | 2.9 |

| Inhibitor B | 10 | 325 | 7.1 |

| Inhibitor B | 100 | 310 | 11.4 |

This table illustrates how data from an assay using a probe created with a compound like this compound could be used to identify and characterize potential drug candidates.

Methodological Considerations and Optimization for Research Application

Optimization of Conjugation Reaction Conditions

The rate of both the desired amidation reaction and the competing hydrolysis reaction is highly pH-dependent. The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5. thermofisher.com Optimal labeling is often achieved at a pH of 8.3-8.5, which balances the deprotonation of primary amines for nucleophilic attack against the accelerated hydrolysis of the NHS ester at higher pH values. lumiprobe.com The half-life of an NHS ester can decrease dramatically from several hours at pH 7 to just minutes at pH 8.6. thermofisher.comthermofisher.com

The selection of an appropriate buffer system is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided during the conjugation reaction as they will compete with the target molecule for reaction with the NHS ester. broadpharm.comwindows.net If a protein sample is in an incompatible buffer, it must be exchanged into an amine-free buffer via dialysis or desalting columns prior to labeling. thermofisher.combroadpharm.com

| Buffer Type | Typical pH Range | Compatibility | Rationale |

|---|---|---|---|

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Compatible | Maintains physiological pH without competing amines. fishersci.com |

| Sodium Bicarbonate / Carbonate | 8.3 - 9.0 | Compatible | Provides the optimal alkaline pH for efficient amine reaction. fishersci.comlumiprobe.com |

| HEPES | 7.0 - 8.0 | Compatible | A non-amine biological buffer suitable for conjugation reactions. fishersci.com |

| Borate | 8.0 - 9.0 | Compatible | Another effective alkaline buffer for NHS ester labeling. thermofisher.comthermofisher.com |

| Tris (e.g., TBS) | 7.0 - 9.0 | Incompatible (for reaction) | Contains primary amines that compete with the target molecule. thermofisher.com Used for quenching. |

| Glycine | - | Incompatible (for reaction) | Contains a primary amine that competes with the target. thermofisher.combroadpharm.com Used for quenching. |

Like many fluorescent dyes, SiR-PEG4-NHS ester can be hydrophobic and may not be readily soluble in aqueous buffers. smolecule.com Therefore, a common practice is to first dissolve the reagent in a dry, water-miscible organic solvent before adding it to the aqueous solution of the biomolecule. thermofisher.comlumiprobe.com The most frequently used solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). broadpharm.comwindows.net

It is crucial to use high-quality, anhydrous solvents, as the NHS ester is moisture-sensitive and will hydrolyze in the presence of water. broadpharm.comwindows.netwindows.net When using DMF, it should be free of dimethylamine (B145610), a breakdown product that can react with the NHS ester. lumiprobe.com The stock solution of the ester in the organic solvent should be prepared immediately before use, as storing it, even frozen, can lead to degradation. lumiprobe.combroadpharm.com The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to prevent denaturation of the protein or other target biomolecules. broadpharm.comthermofisher.com

The conjugation reaction can be modulated by adjusting the temperature and incubation time. The choice of conditions often depends on the stability of the target molecule and the desired degree of labeling.

| Temperature | Typical Incubation Time | Considerations |

|---|---|---|

| Room Temperature (~20-25°C) | 30 minutes - 4 hours thermofisher.comthermofisher.comwindows.net | Faster reaction rate. Suitable for stable biomolecules. |

| 4°C or On Ice | 2 hours - Overnight lumiprobe.combroadpharm.comfurthlab.xyz | Slower reaction rate, reduces hydrolysis. thermofisher.com Preferred for sensitive proteins to maintain their activity. |

Longer incubation times may be necessary at lower pH values to achieve a sufficient degree of labeling. dutscher.com For most applications, incubating for 1-2 hours at room temperature or 2-4 hours at 4°C provides a good balance between conjugation efficiency and minimizing potential damage to the target molecule. thermofisher.comwindows.net

Stoichiometry and Molar Ratios in Labeling Reactions

The degree of labeling (DOL)—the number of dye molecules conjugated to a single target molecule—is controlled by the molar ratio of this compound to the biomolecule in the reaction. windows.net A molar excess of the NHS ester is always required to drive the reaction towards the formation of the conjugate. furthlab.xyz

The optimal molar excess can vary significantly depending on several factors:

Concentration of the target molecule: Dilute protein solutions generally require a greater fold molar excess of the labeling reagent to achieve the same DOL as more concentrated solutions. broadpharm.comwindows.net

Number of available primary amines: The number of accessible lysine (B10760008) residues and the N-terminus on a protein will influence the reaction.

Inherent reactivity of the target: Some proteins may be more readily labeled than others.

Empirical testing is often necessary to determine the ideal ratio for a specific application. thermofisher.com

| Protein Concentration | Suggested Molar Excess (Ester:Protein) | Reference |

|---|---|---|

| 5-10 mg/mL | 5- to 10-fold | windows.net |

| 1-4 mg/mL | 20-fold | windows.netwindows.net |

| < 1 mg/mL | 40- to 80-fold | windows.net |

For example, using a 20-fold molar excess of an NHS-PEG ester to label an antibody at a concentration of 1-10 mg/mL typically results in 4-6 dye molecules per antibody. windows.net Adjusting this ratio allows for fine-tuning of the final conjugate's properties.

Quenching of Unreacted NHS Ester Groups

After the desired incubation period, the reaction must be stopped to prevent further labeling and to ensure a homogenous final product. This is achieved by quenching, which involves adding a small molecule with a primary amine. thermofisher.com The quenching agent reacts with and effectively caps (B75204) any remaining unreacted this compound. furthlab.xyz

Commonly used quenching agents include Tris, glycine, or hydroxylamine. thermofisher.comthermofisher.combroadpharm.com A typical quenching procedure involves adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-100 mM and incubating for an additional 15-30 minutes at room temperature. thermofisher.comfurthlab.xyz

Purification and Characterization of this compound Conjugates

Following the quenching step, it is crucial to purify the labeled conjugate to remove unreacted dye, hydrolyzed dye, and the quenching reagent. thermofisher.com Failure to remove these impurities can interfere with downstream applications and lead to inaccurate characterization.

Common purification methods are based on size-exclusion principles:

Gel Filtration/Desalting Columns: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) are widely used for rapid and efficient removal of small molecule impurities from larger protein conjugates. broadpharm.comwindows.netfurthlab.xyz

Dialysis: For larger sample volumes, dialysis against an appropriate buffer (e.g., PBS) using a membrane with a suitable molecular weight cutoff (MWCO) is an effective, albeit slower, method. broadpharm.comthermofisher.com